N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide is a synthetic organic compound that features an adamantane moiety, which is known for its rigid and bulky structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide typically involves the reaction of adamantan-1-ol with 2-bromoethylamine, followed by sulfonation with 4-dimethylbenzenesulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly as a scaffold for designing molecules with improved pharmacokinetic properties.
Materials Science: The rigid adamantane core can impart desirable physical properties to materials, such as increased thermal stability and rigidity.
Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving sulfonamide interactions.
Mechanism of Action
The mechanism by which N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide exerts its effects is not fully understood. it is believed that the adamantane moiety interacts with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
- N-(2-(4-Methoxyphenoxy)ethyl)-2-nitrobenzamide
- N-(2-(Dimethylamino)ethyl)-4-nitrobenzamide
Uniqueness
N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide is unique due to the presence of both the adamantane moiety and the benzenesulfonamide group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The rigid structure of adamantane also contributes to the compound’s stability and resistance to metabolic degradation.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-15-3-5-19(6-4-15)25(22,23)21(2)7-8-24-20-12-16-9-17(13-20)11-18(10-16)14-20/h3-6,16-18H,7-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIWIYITIXWUSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCOC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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